2-[4-(Octyloxy)phenyl]-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione 2-[4-(Octyloxy)phenyl]-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione
Brand Name: Vulcanchem
CAS No.: 352331-05-6
VCID: VC0389805
InChI: InChI=1S/C28H29NO3/c1-2-3-4-5-6-7-18-32-22-14-12-21(13-15-22)29-27(30)23-16-10-19-8-9-20-11-17-24(28(29)31)26(23)25(19)20/h10-17H,2-9,18H2,1H3
SMILES: CCCCCCCCOC1=CC=C(C=C1)N2C(=O)C3=C4C(=CC=C5C4=C(CC5)C=C3)C2=O
Molecular Formula: C28H29NO3
Molecular Weight: 427.5g/mol

2-[4-(Octyloxy)phenyl]-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione

CAS No.: 352331-05-6

Main Products

VCID: VC0389805

Molecular Formula: C28H29NO3

Molecular Weight: 427.5g/mol

2-[4-(Octyloxy)phenyl]-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione - 352331-05-6

CAS No. 352331-05-6
Product Name 2-[4-(Octyloxy)phenyl]-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione
Molecular Formula C28H29NO3
Molecular Weight 427.5g/mol
IUPAC Name 6-(4-octoxyphenyl)-6-azatetracyclo[6.5.2.04,15.011,14]pentadeca-1(14),2,4(15),8,10-pentaene-5,7-dione
Standard InChI InChI=1S/C28H29NO3/c1-2-3-4-5-6-7-18-32-22-14-12-21(13-15-22)29-27(30)23-16-10-19-8-9-20-11-17-24(28(29)31)26(23)25(19)20/h10-17H,2-9,18H2,1H3
Standard InChIKey SEYVQSPZLLFXAX-UHFFFAOYSA-N
SMILES CCCCCCCCOC1=CC=C(C=C1)N2C(=O)C3=C4C(=CC=C5C4=C(CC5)C=C3)C2=O
Canonical SMILES CCCCCCCCOC1=CC=C(C=C1)N2C(=O)C3=C4C(=CC=C5C4=C(CC5)C=C3)C2=O
PubChem Compound 1973134
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator